molecular formula C10H10FNO2 B13101775 (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate

Cat. No.: B13101775
M. Wt: 195.19 g/mol
InChI Key: QLBCSIZBUKLYLG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate typically involves the reaction of ethyl acrylate with 5-fluoropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acrylate acts as the nucleophile attacking the fluoropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

    Biology: It is used in the study of biological systems and as a probe for investigating enzyme-substrate interactions.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-chloropyridin-3-yl)acrylate
  • Ethyl 3-(5-bromopyridin-3-yl)acrylate
  • Ethyl 3-(5-iodopyridin-3-yl)acrylate

Uniqueness

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

ethyl (E)-3-(5-fluoropyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+

InChI Key

QLBCSIZBUKLYLG-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CN=C1)F

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.